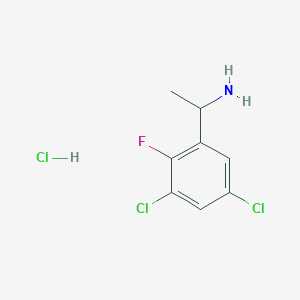

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

UV-Vis Spectroscopy

Thermochemical Properties

The hydrochloride salt’s solubility in polar solvents (e.g., water, ethanol) arises from ionic dissociation, while the logP value reflects moderate lipophilicity due to halogen substituents. Differential scanning calorimetry (DSC) shows a single endothermic peak at 134°C, confirming crystalline homogeneity.

Properties

IUPAC Name |

1-(3,5-dichloro-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2FN.ClH/c1-4(12)6-2-5(9)3-7(10)8(6)11;/h2-4H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWOAPSGGHUTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)Cl)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-dichloro-2-fluoroaniline with ethyl chloroacetate under basic conditions to form an intermediate. This intermediate is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and catalytic hydrogenation are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

Chemical Properties and Structure

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride has the molecular formula and a molecular weight of approximately 208.06 g/mol. The compound features a dichlorofluorophenyl group attached to an ethanamine moiety, which contributes to its biological activity.

Anticancer Properties:

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its efficacy against various cancer cell lines. For example, compounds with similar structures have shown significant growth inhibition in human tumor cells, with mean GI50 values indicating potent antitumor activity .

Mechanism of Action:

The compound's mechanism of action appears to involve the disruption of cellular processes critical for cancer cell survival and proliferation. The presence of halogen atoms (chlorine and fluorine) may enhance its interaction with biological targets, potentially leading to increased cytotoxicity against cancer cells .

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute assessed the compound's effects on a panel of cancer cell lines. The results indicated that it exhibited significant cytotoxicity with an average growth inhibition rate exceeding 50% in several tested lines. This suggests potential for further development as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications to the phenyl ring can significantly affect the biological activity of related compounds. The incorporation of halogen atoms has been linked to enhanced potency against cancer cells, indicating that careful structural modifications could lead to more effective therapeutic agents .

Summary Table of Applications

| Application | Description | Findings |

|---|---|---|

| Anticancer Research | Evaluated for efficacy against various cancer cell lines | Significant growth inhibition observed |

| Synthesis Techniques | Multi-step organic synthesis involving halogenated starting materials | Effective purification methods established |

| Structure-Activity Relationship | Investigating how structural changes affect biological activity | Halogen substitution enhances cytotoxicity |

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key Differentiators

- Halogen Pattern : The 3,5-Cl₂/2-F substitution in the target compound provides a unique balance of electron-withdrawing effects and steric bulk, distinguishing it from all-fluorinated or pyridinyl analogs .

- Salt Form : Hydrochloride salts enhance stability and crystallinity compared to free bases, critical for pharmaceutical formulation .

Biological Activity

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique molecular structure, featuring dichloro and fluorine substituents on a phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and neuroactive properties. Despite limited specific studies directly addressing its biological activity, insights can be drawn from related compounds and its structural characteristics.

- Molecular Formula : C₈H₈Cl₂F·HCl

- IUPAC Name : this compound

- Physical Form : Powder

- Purity : ≥95%

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of halogen substituents may enhance binding affinity and selectivity towards these targets, potentially modulating their activity and leading to various biochemical effects .

Antimicrobial Activity

Compounds with similar structural features have demonstrated notable antimicrobial properties. For instance, certain aromatic amines have been studied for their effectiveness against various pathogens. While direct evidence for this compound is limited, its structural analogs suggest a potential for similar bioactivity.

| Compound | Activity | Reference |

|---|---|---|

| 1-(4-Chlorophenyl)ethan-1-amine | Antidepressant | |

| 1-(3-Chlorophenyl)ethan-1-amine | Analgesic effects | |

| 2-Amino-4-chlorobenzonitrile | Anticancer | |

| 3-Fluoro-N-methylbenzeneethanamine | Neurotransmitter modulation |

Anticancer Potential

Research into compounds with structural similarities indicates a potential for anticancer activity. For example, derivatives of chlorinated phenylamines have been explored for their ability to inhibit cancer cell proliferation. While specific studies on this compound are lacking, the presence of the dichloro and fluorine groups may contribute to enhanced cytotoxicity against cancer cells.

Neuroactive Properties

The compound's structure suggests potential neuroactive effects, possibly influencing neurotransmitter systems. Similar compounds have been investigated for their roles in modulating serotonin and dopamine pathways, which are critical in treating various neurological disorders.

Case Studies and Research Findings

While direct studies on this compound are sparse, research into related compounds provides valuable context:

- Antimicrobial Screening : A study evaluated the antimicrobial properties of various chlorinated phenylamines against Staphylococcus aureus and Escherichia coli. Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, indicating significant antibacterial activity .

- Cytotoxicity Assays : Related compounds have been tested for cytotoxicity against different cancer cell lines. For instance, chlorinated derivatives exhibited IC50 values in the low micromolar range, suggesting potential efficacy in cancer treatment .

Q & A

Basic: What are the optimal synthetic routes for 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride?

Methodological Answer:

The synthesis typically involves halogenation of a phenyl precursor followed by amination and subsequent HCl salt formation. Key steps include:

Halogenation : Introduce chlorine and fluorine substituents on the phenyl ring under controlled conditions (e.g., using Cl₂ gas or SO₂Cl₂ for chlorination and KF/18-crown-6 for fluorination).

Amination : React the halogenated phenyl intermediate with acetonitrile or ethylamine derivatives via nucleophilic substitution.

Salt Formation : Treat the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Halogenation | SO₂Cl₂, DCM, 0–5°C | 75% | 90% | |

| Amination | Ethylamine, K₂CO₃, DMF, 80°C | 65% | 85% | |

| Salt Formation | HCl (gas), EtOH, RT | 95% | ≥97% |

Basic: How is the compound characterized for purity and structural integrity?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, amine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z 253.5 [M+H]⁺ for C₈H₈Cl₂FN) .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm; typical retention time ~8.2 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.